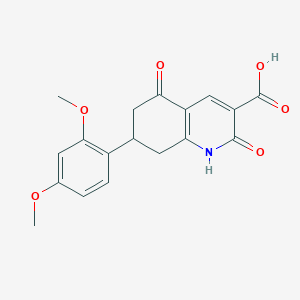

![molecular formula C21H26N4 B4794742 5-isopropyl-2-methyl-3-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4794742.png)

5-isopropyl-2-methyl-3-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

The compound “5-isopropyl-2-methyl-3-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes and pigments .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps. A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and involves multiple functional groups. The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions. Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Applications De Recherche Scientifique

Optical Applications in Material Science

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology, along with tunable photophysical properties, make them suitable for designing solid-state emitters. Electron-donating groups at position 7 on the fused ring enhance absorption and emission behaviors, which can be leveraged in the development of new materials for organic light-emitting devices.

Fluorophores in Biological Imaging

These compounds are also used as fluorophores due to their high quantum yields and stability . They can be used as probes in bioimaging applications to study the dynamics of intracellular processes. Their structural diversity allows for the design of specific probes that can be used in various biological environments.

Environmental Sensing

In environmental science, the photophysical properties of pyrazolo[1,5-a]pyrimidines can be utilized in the development of chemosensors . These sensors can detect specific ions or molecules, providing valuable data for monitoring environmental pollutants and aiding in ecological research.

Analytical Chemistry

The compound’s potential as an analytical reagent in chromatography and spectrophotometry could be explored. Its unique structure may interact with various analytes, facilitating the separation and identification of complex mixtures .

Agricultural Chemistry

While specific applications in agriculture are not directly mentioned, the chemical’s properties suggest potential uses in the synthesis of agrochemicals. Its structural framework could be modified to create compounds with herbicidal or pesticidal activities .

Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines have been studied for their medicinal properties, particularly as CDK2 inhibitors in cancer treatment . The compound’s framework allows for the creation of small molecules that can selectively target tumor cells, offering a pathway for the development of new anticancer drugs.

Mécanisme D'action

Target of Action

The primary target of 5-isopropyl-2-methyl-3-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting the cell cycle

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within certain cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Orientations Futures

The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of new synthetic methods and the exploration of their biological activities. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrazolo[1,5-a]pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

2-methyl-3-phenyl-7-piperidin-1-yl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4/c1-15(2)18-14-19(24-12-8-5-9-13-24)25-21(22-18)20(16(3)23-25)17-10-6-4-7-11-17/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANKBHNJXNIMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-2-methyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4794662.png)

![O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B4794667.png)

![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4794670.png)

![methyl [3-(4-ethylphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4794685.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-butanesulfonamide](/img/structure/B4794695.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenylacetamide](/img/structure/B4794697.png)

![3-methyl-N-[(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4794704.png)

![N~1~-(2-chloro-3-pyridinyl)-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4794705.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794709.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794725.png)

![N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4794737.png)

![2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4794745.png)